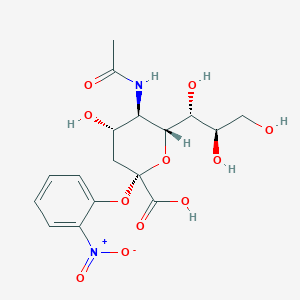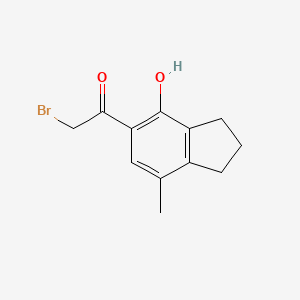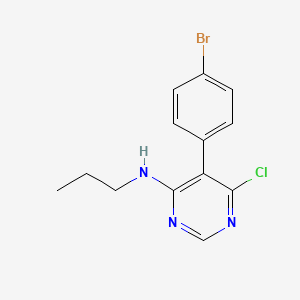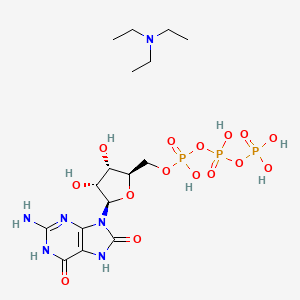
8-Hydroxy Guanosine 5'-Triphosphate Triethylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known to induce mutations in cDNA, suggesting a disturbance of genetic information during transcription and/or reverse transcription. It is a potential antiviral drug that causes mutations in genomic RNA.
Métodos De Preparación
The synthesis of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves several steps. The compound is derived from guanosine, which undergoes oxidation to form 8-hydroxyguanosine. This is followed by phosphorylation to introduce the triphosphate group. The final step involves the addition of triethylammonium to form the triethylammonium salt. Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of guanosine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and phosphorylating agents like phosphorus oxychloride. Major products formed from these reactions include 8-oxo-guanine derivatives and various phosphorylated intermediates.
Aplicaciones Científicas De Investigación
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative damage to nucleotides.
Biology: Investigated for its role in mutagenesis and its potential as an antiviral agent.
Medicine: Explored for its potential to induce mutations in viral RNA, thereby inhibiting viral replication.
Industry: Utilized in the synthesis of nucleotide analogs for research and therapeutic purposes
Mecanismo De Acción
The mechanism of action of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves its incorporation into RNA during transcription. The oxidized guanosine causes mispairing during replication, leading to mutations in the viral genome. This disrupts the normal function of the viral RNA, thereby inhibiting viral replication. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
Comparación Con Compuestos Similares
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt is unique due to its oxidized state and its ability to induce mutations. Similar compounds include:
- 7,8-Dihydro-8-oxoguanosine 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 2-Amino-9-β-D-ribofuranosylpurine-6,8 (1H,9H)-dione 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 8-Ketoguanosine 5’-Triphosphate Bis (triethylammonium) Triethylammonium Salt
- 8-OH-GTP Di-TEA Triethylammonium Salt
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt particularly effective in inducing mutations and serving as a potential antiviral agent.
Propiedades
Fórmula molecular |
C16H31N6O15P3 |
|---|---|
Peso molecular |
640.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N5O15P3.C6H15N/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;1-4-7(5-2)6-3/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18);4-6H2,1-3H3/t2-,4-,5-,8-;/m1./s1 |
Clave InChI |
KXFHFCABRLDRJF-YEOHUATISA-N |
SMILES isomérico |
CCN(CC)CC.C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CCN(CC)CC.C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





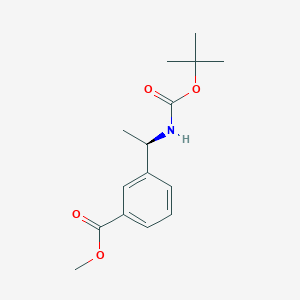
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
